BenchChemオンラインストアへようこそ!

(R)-MK-5046

Allosteric modulation GPCR signaling Receptor pharmacology

Select (R)-MK-5046 as the sole nonpeptide allosteric agonist of BRS-3—the first allosteric ligand for the bombesin receptor family. Unlike orthosteric peptide agonists, its allosteric mechanism delivers non-competitive interactions and prolonged signaling, making it indispensable for dissecting GPCR allostery. With proven in vivo anti-obesity efficacy in both rodent and canine models and a solved cryo-EM structure of the BRS-3–Gq complex, this compound uniquely enables structure-based drug design and rigorous target validation. Benchmark for signaling bias studies: full agonist at MAPK/FAK, partial at PLA2.

Molecular Formula C20H18F6N4O
Molecular Weight 444.4 g/mol
Cat. No. B8606485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-MK-5046
Molecular FormulaC20H18F6N4O
Molecular Weight444.4 g/mol
Structural Identifiers
SMILESC1CC1(CC2=CN=C(N2)CC(C3=CC=C(C=C3)N4C=CC=N4)(C(F)(F)F)O)C(F)(F)F
InChIInChI=1S/C20H18F6N4O/c21-19(22,23)17(6-7-17)10-14-12-27-16(29-14)11-18(31,20(24,25)26)13-2-4-15(5-3-13)30-9-1-8-28-30/h1-5,8-9,12,31H,6-7,10-11H2,(H,27,29)/t18-/m1/s1
InChIKeyUJINBEQCDMOAHM-GOSISDBHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Understanding (R)-MK-5046: A Potent and Selective Allosteric Agonist of the Bombesin Receptor Subtype-3 (BRS-3) for Metabolic Research


(R)-MK-5046 is a nonpeptide, orally bioavailable, allosteric agonist of the orphan G protein-coupled receptor, bombesin receptor subtype-3 (BRS-3) [1]. It is a small molecule characterized by high potency and selectivity for BRS-3 over the related bombesin family receptors, GRP-R and NMB-R, and is the first allosteric ligand described for this receptor family [2]. Its primary research application is in the study of energy homeostasis, with demonstrated anti-obesity efficacy in preclinical models, including rodents and dogs [3].

Why Generic BRS-3 Ligands Cannot Substitute for (R)-MK-5046 in Pharmacological Studies


In-class substitution of BRS-3 ligands is not feasible due to profound pharmacological differences arising from their distinct molecular mechanisms. (R)-MK-5046 is a nonpeptide allosteric agonist, whereas many alternatives are orthosteric peptide agonists or antagonists [1]. This allosteric mechanism confers unique signaling and kinetic properties, including non-competitive interactions with orthosteric ligands and a more prolonged duration of action [2]. Consequently, the specific signaling cascades activated and the resulting pharmacodynamic profile of (R)-MK-5046 cannot be replicated by peptide-based or orthosteric BRS-3 ligands, making it an irreplaceable tool for studying allosteric modulation of this receptor and its downstream effects on energy metabolism [3].

Quantitative Evidence for the Selection of (R)-MK-5046 over BRS-3 Peptide Analogs and Other Small Molecule Agonists


Allosteric Agonism Confers a Unique Mechanism of Action Distinct from Peptide Agonists

(R)-MK-5046 is the first allosteric agonist described for the bombesin receptor family, a mechanism that fundamentally differentiates it from orthosteric agonists like the pan-BnR peptide #1 [1]. This is demonstrated by its non-competitive inhibition by the orthosteric antagonist Bantag-1 and its ability to slow the dissociation of orthosteric radioligands [2].

Allosteric modulation GPCR signaling Receptor pharmacology

Superior Potency in PLC Activation Compared to a Universal BnR Peptide Agonist

In human BRS-3 cells, (R)-MK-5046 is a far more potent activator of phospholipase C (PLC) than the nonselective peptide agonist, peptide #1, despite having a lower binding affinity [1].

Receptor pharmacology Signal transduction GPCR activation

Demonstrated In Vivo Efficacy in Diet-Induced Obese Mice Compared to Other BRS-3 Agonists

(R)-MK-5046 has been rigorously characterized in a standard model of obesity, demonstrating a clear, dose-dependent reduction in body weight that surpasses the limited in vivo data available for many other BRS-3 agonists [1].

Obesity Metabolic disease Preclinical pharmacology

First BRS-3 Agonist Validated for Efficacy in Larger Mammals (Dogs) Beyond Rodent Models

(R)-MK-5046 is distinguished from earlier BRS-3 agonists by its oral bioavailability and efficacy in non-rodent species, representing a critical step in translational research [1].

Translational pharmacology Obesity Metabolic disease

Defined Brain Receptor Occupancy and Pharmacokinetic Profile Supporting CNS Target Engagement

A key advantage of (R)-MK-5046 is the availability of robust pharmacokinetic/pharmacodynamic (PK/PD) data linking plasma concentration to central target engagement, which is not as well-defined for many other BRS-3 agonists [1].

Pharmacokinetics CNS penetration Target engagement

High-Resolution Structural Data Elucidating the Allosteric Binding Mode to Inform Rational Drug Design

The cryo-EM structure of the BRS-3-Gq complex bound to (R)-MK-5046 has been solved, providing atomic-level detail of its allosteric binding pocket, a resource not available for other BRS-3 agonists [1].

Structural biology Drug discovery GPCR structure

Optimal Research Applications for (R)-MK-5046 Based on Proven Differentiators


Preclinical Translational Studies of BRS-3 Agonism in Obesity and Metabolic Disorders

Leverage (R)-MK-5046's well-documented in vivo efficacy in both rodents and dogs to establish a robust preclinical proof-of-concept for new anti-obesity therapies [1]. Its known PK/PD profile, including defined brain occupancy, allows for precise dosing and correlation of target engagement with metabolic outcomes [2]. This makes it the gold-standard tool for validating BRS-3 as a target in advanced preclinical models of energy homeostasis.

Elucidating the Structural Basis of Allosteric Modulation in Class A GPCRs

Utilize the unique cryo-EM structure of the BRS-3-Gq complex bound to (R)-MK-5046 as a template for structure-based drug design [3]. Researchers can computationally screen for novel allosteric modulators or rationally design analogs based on the defined interactions between the compound and its allosteric binding pocket. This is a singular opportunity for those studying allostery in the bombesin receptor family.

Detailed Pharmacological Profiling of Biased Signaling and Functional Selectivity

Employ (R)-MK-5046 as a reference allosteric agonist to compare against orthosteric ligands (e.g., peptide #1) in detailed signaling studies [4]. The compound's distinct profile—such as being a full agonist for MAPK/FAK but a partial agonist for PLA2, and its non-competitive behavior with Bantag-1—provides a powerful system for dissecting the signaling consequences of allosteric versus orthosteric GPCR activation [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-MK-5046

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.